2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
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Overview
Description
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with ethyl and methyl substituents at the 2-position and a keto group at the 4-position.
Mechanism of Action
Target of Action
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities
Mode of Action
It’s synthesized through the condensation of 2-aminobenzamide with aldehydes . This process likely results in the formation of a compound that can interact with its targets, leading to changes in their function.
Biochemical Pathways
Given its known biological activities, it’s likely that it affects pathways related to inflammation, pain sensation, microbial growth, and cell proliferation .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given its broad range of biological activities. It may inhibit the growth of microbes, reduce inflammation, alleviate pain, and inhibit the proliferation of cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one typically involves the cyclocondensation of anthranilamide with aldehydes or ketones. One common method is the reaction of anthranilamide with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux conditions . Another approach involves the use of isatoic anhydride, amines, and aldehydes in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as copper-based nanocomposites or molecular sieves supported with lanthanum . These catalysts offer advantages such as high yields, mild reaction conditions, and reusability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolin-4(3H)-one analogues.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazolin-4(3H)-one analogues, dihydroquinazolinone derivatives, and various substituted quinazolinones .
Scientific Research Applications
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one include:
2,3-Dihydroquinazolin-4(1H)-one: A core component of many natural and synthetic drug molecules.
Quinazolin-4(3H)-one: Known for its wide range of biological activities.
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: An intermediate in the synthesis of quinazolinone derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups at the 2-position enhance its lipophilicity and may improve its pharmacokinetic properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBFJHZALSDBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402379 |
Source
|
Record name | SBB056413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-59-5 |
Source
|
Record name | SBB056413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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